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molecular formula C7H6ClNO2 B1367127 Methyl 4-chloronicotinate CAS No. 63592-85-8

Methyl 4-chloronicotinate

Cat. No. B1367127
M. Wt: 171.58 g/mol
InChI Key: SNZRPPBWRSEVIU-UHFFFAOYSA-N
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Patent
US08933132B2

Procedure details

To a suspension of 4-chloro-3-pyridinecarboxylic acid (3.630 g) in dichloromethane (20 mL) and methanol (8 mL) stirred under argon at 0° C. was added TMS-diazomethane 2M in Et2O (17.28 mL) dropwise. The reaction mixture was stirred at room temperature for 1 h. The solvents were evaporated in vacuo and the crude product was added to a silica gel column and was eluted with cyclohexane/EtOAc=7/3. The evaporation of the collected fractions gave 2.7 g of the title compound as a colourless solid.
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
17.28 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:8]([OH:10])=[O:9].[Si](C=[N+]=[N-])(C)(C)[CH3:12]>ClCCl.CO.CCOCC>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:8]([O:10][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
3.63 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
Quantity
17.28 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred under argon at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
ADDITION
Type
ADDITION
Details
the crude product was added to a silica gel column
WASH
Type
WASH
Details
was eluted with cyclohexane/EtOAc=7/3
CUSTOM
Type
CUSTOM
Details
The evaporation of the collected fractions

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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